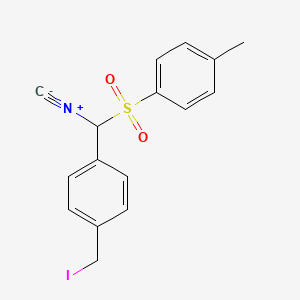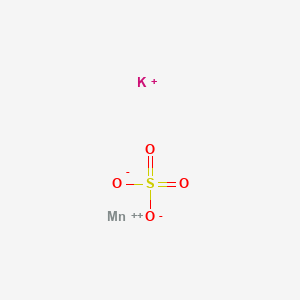
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose
Übersicht
Beschreibung
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a pharmaceutical intermediate often utilized in the synthesis of antiviral drugs . It is a ribose-derived compound used in nucleoside synthesis . It plays a crucial role in infectious disease research, particularly in the development of antiviral drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. In one patented formation, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask . Another critical step in the synthesis process is the SnCl4 assisted regio- and steroselective deprotection of perbenzylated 1-O-methyl-5-deoxyribofuranose .Molecular Structure Analysis
The molecular formula of this compound is C27H24O8 . Its average mass is 476.475 Da and its monoisotopic mass is 476.147125 Da .Chemical Reactions Analysis
During the synthesis process, a methylation reaction occurs on the ribose . The flask is then filled with ethyl acetate, pyridine, and potassium carbonate, and heated to 60–70 °C .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 617.7±55.0 °C at 760 mmHg, and a flash point of 205.5±25.0 °C . It has 8 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthese von antiviralen Medikamenten
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese von C-Nukleosidderivaten, die ein antivirales Potenzial gezeigt haben .
HIV- und Hepatitis-B-Behandlung
Es wird als pharmazeutisches Zwischenprodukt bei der Synthese von Medikamenten wie Tenofovir zur Behandlung von HIV und chronischer Hepatitis B verwendet .
Antivirale Medikamente für RNA-Viren
Die Verbindung ist entscheidend für die Synthese von Medikamenten wie Remdesivir, die gegen verschiedene RNA-Viren, einschließlich SARS-CoV-2, wirksam sind .
Iminosaccharid-Forschung
Es hilft bei der Herstellung von Imino-L-Arabinitol-C-Glykosyl-Verbindungen, die potenzielle Inhibitoren für Enzyme wie UDP-Gal f-Transferase sind .
Kristallographische Studien
Die Synthese und Kristallisation verwandter Verbindungen ermöglicht die strukturelle Analyse und das Verständnis der Stereochemie .
Chemische Synthesetechnologie
Die Verbindung ist an fortschrittlichen chemischen Synthesetechniken beteiligt, die möglicherweise die Präparationstechnologien für verschiedene Pharmazeutika verbessern .
Wirkmechanismus
Zukünftige Richtungen
Given its role in the synthesis of antiviral drugs, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is likely to continue playing a crucial role in infectious disease research . Its use as a precursor in the creation of inhibitors for neuraminidase suggests potential applications in the research of diseases like Influenza .
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREDWQTFTUTC-KXGJQKBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725309 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30361-17-2 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)





